molecular formula C19H20N2O2 B4752786 2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4752786
M. Wt: 308.4 g/mol
InChI Key: JQFLGEPFDZEWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicine.

Scientific Research Applications

2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone has shown potential applications in various scientific research fields, particularly in the field of medicine. It has been reported to exhibit anticancer, antitumor, and antiviral activities. Additionally, it has shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II and tyrosine kinase. Additionally, it has been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes. Additionally, it has shown potential in the treatment of neurodegenerative disorders by inhibiting the aggregation of amyloid beta peptides.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential applications in various scientific research fields. Additionally, it has shown promising results in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research of 2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone. One of the future directions is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound. Moreover, more studies are needed to explore its potential applications in the treatment of various diseases.

properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-phenyl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-19-16-10-4-5-11-17(16)20-18(14-7-2-1-3-8-14)21(19)13-15-9-6-12-23-15/h1-5,7-8,10-11,15,18,20H,6,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFLGEPFDZEWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-phenyl-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone

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